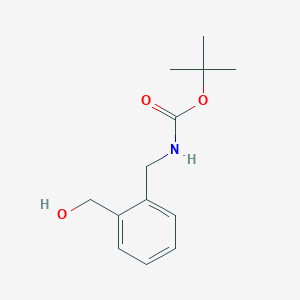

2-(Boc-aminomethyl)benzyl Alcohol

Description

Contextualization within Protected Amino Alcohol Chemistry

2-(Boc-aminomethyl)benzyl alcohol, systematically named tert-butyl (2-(hydroxymethyl)benzyl)carbamate, belongs to the important class of N-protected amino alcohols. The defining features of this molecule are the presence of a primary alcohol (-CH₂OH) and a primary amine protected by a tert-butyloxycarbonyl (Boc) group, both attached to a benzene (B151609) ring in an ortho arrangement.

The Boc protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive. sigmaaldrich.com Crucially, it can be readily removed under mild acidic conditions, allowing for the selective unmasking of the amine functionality at a desired stage of a synthetic sequence. sigmaaldrich.comnih.gov This "on-off" capability is fundamental to the strategic construction of complex molecules, preventing unwanted side reactions and enabling precise chemical transformations. sigmaaldrich.com

The amino alcohol motif itself is a privileged structural unit found in numerous natural products, pharmaceuticals, and chiral ligands. researchgate.net The ability to have both a nucleophilic alcohol and a latent-nucleophilic (protected) amine in close proximity provides a powerful handle for synthetic chemists to build diverse molecular scaffolds.

Significance as a Versatile Synthetic Intermediate and Building Block

The unique substitution pattern of this compound makes it a highly valuable and versatile building block. Its utility stems from the differential reactivity of its functional groups. The primary alcohol can undergo a variety of transformations, such as oxidation to an aldehyde or carboxylic acid, etherification, or esterification, while the Boc-protected amine remains inert. Subsequently, the removal of the Boc group can liberate the amine for further functionalization, such as acylation, alkylation, or participation in cyclization reactions.

This ortho-arrangement is particularly significant for the synthesis of heterocyclic compounds. The proximity of the aminomethyl and hydroxymethyl groups facilitates intramolecular reactions, providing a streamlined route to various fused ring systems, such as isoindolinones and their derivatives. These scaffolds are of considerable interest in medicinal chemistry due to their presence in a range of biologically active molecules.

Furthermore, the benzyl (B1604629) alcohol moiety can be a precursor to benzylamines through catalytic N-alkylation processes, highlighting another facet of its synthetic potential. nih.gov

Overview of Research Trajectories and Applications

While specific, in-depth research focusing solely on this compound is not extensively documented in mainstream literature, its applications can be inferred from research on analogous structures and general synthetic methodologies. The primary research trajectories involving this and similar ortho-substituted benzyl alcohol derivatives point towards several key areas:

Heterocycle Synthesis: The most prominent application is in the construction of nitrogen-containing heterocycles. The ability to perform a sequence of reactions, for instance, oxidation of the alcohol followed by deprotection and intramolecular cyclization of the resulting amino aldehyde or amino acid, is a powerful strategy.

Medicinal Chemistry: As a precursor to various functionalized benzylamines and heterocyclic systems, it serves as a valuable starting material in the synthesis of potential therapeutic agents. researchgate.net The substitution pattern is a key feature in designing molecules that can interact with specific biological targets.

Ligand Synthesis: The amino alcohol functionality is a common feature in chiral ligands used for asymmetric catalysis. Although not extensively reported for this specific achiral molecule, it could serve as a precursor for more complex chiral ligands through further synthetic modifications.

Catalysis: Derivatives of 2-(aminomethyl)benzyl alcohol can be used to prepare Schiff base ligands which, upon complexation with metal ions, can act as catalysts in various organic transformations, such as oxidation reactions.

In essence, this compound represents a strategically designed building block that leverages the robust nature of the Boc protecting group and the synthetic versatility of the ortho-substituted benzyl alcohol framework. Its utility lies in its potential to be elaborated into a wide range of more complex and functionally diverse molecules for applications in medicinal chemistry, materials science, and catalysis.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1333114-86-5 |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.3 g/mol |

| Appearance | White to yellow powder or crystals |

| Boiling Point | 390.8 ± 30.0 °C (Predicted) |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.14 ± 0.46 (Predicted) |

| Storage Temperature | Room Temperature, Sealed in dry |

Data sourced from publicly available chemical supplier information.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-6-4-5-7-11(10)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGGBZVYBKJFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Boc Aminomethyl Benzyl Alcohol

Precursor Synthesis and Functional Group Interconversion Strategies

The efficient construction of the 2-(Boc-aminomethyl)benzyl alcohol framework hinges on the effective synthesis of its precursor, 2-aminobenzyl alcohol, and the subsequent chemoselective protection of the amino functionality.

Approaches to 2-Aminobenzyl Alcohol Scaffolds

The 2-aminobenzyl alcohol core is a versatile intermediate for a variety of heterocyclic compounds and other valuable molecules. researchgate.net Several synthetic routes have been developed to access this scaffold, primarily involving the reduction of readily available starting materials.

Common methods for preparing 2-aminobenzyl alcohol include the reduction of:

2-Nitrobenzyl alcohol: This can be achieved using various reducing agents.

Anthranilic acid and its derivatives: Reduction of the carboxylic acid or ester functionality is a key step. For instance, anthranilic acid derivatives can be reduced using sodium borohydride (B1222165) and sulfuric acid in a solvent like THF. google.com Another approach involves the reduction of anthranilic acid esters with lithium aluminum hydride or sodium borohydride-zinc chloride. google.com

2-Nitrobenzaldehyde: This method requires the reduction of both the nitro and aldehyde groups. chemicalbook.com

2-Iodobenzyl alcohol: The iodo group can be converted to an amino group through various nitrogen-insertion reactions. chemicalbook.com

A notable "green chemistry" approach involves the reduction of nitroarenes like nitrobenzene (B124822) to the corresponding anilines using sodium borohydride in the presence of copper nanoparticles in water, which can be adapted for the synthesis of 2-aminobenzyl alcohol. chemicalbook.com

The choice of method often depends on the availability of starting materials, desired scale, and compatibility with other functional groups present in the molecule.

Selective Boc Protection of Amino Functions

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. organic-chemistry.orgtotal-synthesis.comhighfine.com The selective protection of the amino group in 2-aminobenzyl alcohol is crucial to prevent unwanted side reactions in subsequent synthetic steps.

The primary method for Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This reaction can be performed under various conditions, often with the aid of a base or a catalyst to enhance efficiency and chemoselectivity. organic-chemistry.org For amino alcohols, the higher nucleophilicity of the amino group compared to the hydroxyl group generally allows for selective N-protection. researchgate.net

Several catalytic systems have been developed for efficient and chemoselective N-tert-butyloxycarbonylation, including:

Ionic liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids can catalyze the reaction with excellent chemoselectivity. organic-chemistry.org

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): This solvent and catalyst allows for efficient mono-N-Boc protection of diverse amines. organic-chemistry.org

Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂): This reusable catalyst facilitates chemoselective N-tert-butoxycarbonylation under solvent-free conditions. organic-chemistry.org

Iodine: Catalytic amounts of iodine can be used for the protection of aryl and aliphatic amines under solvent-free conditions. organic-chemistry.org

In molecules containing multiple amino groups or other nucleophilic functionalities, regioselective protection is paramount. For aromatic amines, specific procedures have been developed to achieve mono-N-Boc protection in high yield without affecting aliphatic amino groups or other functionalities. organic-chemistry.org The inherent difference in nucleophilicity between aromatic and aliphatic amines often allows for selective protection under carefully controlled conditions.

The Boc group's acid lability makes it orthogonal to several other common protecting groups, which are stable to acidic conditions but can be removed under different conditions. total-synthesis.com This orthogonality is a cornerstone of modern multi-step synthesis, allowing for the selective deprotection of one functional group while others remain protected.

Key orthogonal protecting groups compatible with Boc include:

Fmoc (9-fluorenylmethoxycarbonyl): This base-labile group is widely used in peptide synthesis. organic-chemistry.orgtotal-synthesis.com Its stability in the presence of acid allows for the selective removal of Boc groups without affecting Fmoc-protected amines. researchgate.net

Cbz (Carboxybenzyl): This group is removed by catalytic hydrogenolysis and is stable to the acidic conditions used for Boc deprotection. total-synthesis.com

Alloc (Allyloxycarbonyl): This group is cleaved by transition metal catalysis, typically using palladium. total-synthesis.com

Benzyl (B1604629) (Bzl) ethers: Used to protect alcohols and phenols, they are typically removed by hydrogenolysis and are stable to the acidic conditions for Boc removal. chempep.com

This compatibility allows for complex synthetic strategies where different functional groups can be unmasked at various stages of the synthesis.

Stereoselective Synthesis of this compound and Analogs

The development of stereoselective methods to synthesize chiral this compound and its analogs is of significant interest, as chirality is a key determinant of biological activity in many pharmaceutical compounds.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. Various strategies have been explored for the asymmetric synthesis of chiral amino alcohols and their derivatives. researchgate.netnih.gov

Approaches relevant to the synthesis of chiral this compound analogs include:

Catalytic Asymmetric Reactions: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. For example, chiral β-amino alcohol ligands have been used in copper(II)-catalyzed asymmetric Henry reactions to produce chiral β-nitro alcohols with high enantioselectivity, which can then be converted to the corresponding amino alcohols. rsc.org

Substrate Control: The inherent chirality of a starting material can direct the stereochemistry of subsequent reactions.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct a diastereoselective reaction. The auxiliary is then removed to yield the enantiomerically enriched product. For instance, pseudoephedrine has been used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols. nih.gov

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

A specific example of a highly stereoselective synthesis involves the Pd/Cu co-catalyzed asymmetric benzylic substitution of benzylic geminal dicarboxylates with imino esters. This method allows for the stereodivergent synthesis of benzylic alcohol derivatives with two adjacent stereocenters in high yields and with excellent diastereo- and enantioselectivities. nih.gov While not directly applied to this compound in the provided information, this methodology highlights the potential for advanced catalytic systems to achieve high levels of stereocontrol in the synthesis of complex chiral molecules.

Diastereoselective Control in Related Amino Alcohol Systems

Achieving stereochemical control is a significant challenge in the synthesis of complex molecules like amino alcohols. The relative orientation of the amino and hydroxyl groups can dramatically influence the biological activity and physical properties of the final product. While specific diastereoselective syntheses of this compound are not extensively documented in dedicated studies, the principles are well-established through research on related 1,2-, 1,3-, and 1,4-amino alcohol systems.

The stereochemical outcome in the synthesis of benzylic alcohols with adjacent stereocenters can be controlled by the choice of catalyst and ligand. nih.gov For instance, a palladium/copper (Pd/Cu) co-catalyzed system has been used for the enantio- and diastereodivergent substitution of benzylic geminal dicarboxylates. nih.gov This method allows for the synthesis of all four possible stereoisomers of a product from the same starting materials simply by changing the configuration of the chiral ligands associated with the metal catalysts. nih.gov Density functional theory (DFT) calculations have revealed that the stereochemistry is determined during the nucleophilic attack on a key η³-oxybenzyl-Pd intermediate. nih.gov

In the context of vicinal (1,2-) amino alcohols, direct C-H functionalization has emerged as a powerful strategy. nih.gov Palladium(II)-catalyzed allylic C-H amination, for example, can produce syn-1,2-amino alcohols with high levels of diastereoselectivity. nih.gov Mechanistic studies suggest this proceeds through a Pd(II)/bis-sulfoxide mediated C-H cleavage to form a π-allylPd intermediate, followed by functionalization. nih.gov Conversely, anti-1,2-amino alcohols can be synthesized via a selenium-catalyzed intermolecular C-H amination of homoallylic alcohols. nih.govrsc.org This diastereoconvergent process can produce a single diastereomer from a mixture of starting material diastereomers, which is a significant advantage. nih.govrsc.org The selectivity in this case is governed by stereoelectronic effects in the transition state of a nih.govrsc.org-sigmatropic rearrangement. nih.govrsc.org

These examples highlight the sophisticated strategies available for controlling diastereoselectivity in amino alcohol synthesis. The choice of metal catalyst, the design of chiral ligands, and the specific reaction mechanism all play crucial roles in determining the final stereochemical outcome.

Table 1: Comparison of Diastereoselective Methods in Amino Alcohol Synthesis

| Method | Target System | Key Features | Selectivity | Ref. |

|---|---|---|---|---|

| Pd/Cu Co-catalysis | Benzylic Alcohols | Stereodivergent; control via ligand configuration. | All four stereoisomers accessible. | nih.gov |

| Pd(II)-Catalyzed C-H Amination | syn-1,2-Amino Alcohols | Utilizes allylic C-H amination. | Good diastereoselectivity for syn products. | nih.gov |

Innovative Reaction Conditions and Catalysis in Synthesis

Modern synthetic chemistry emphasizes the development of novel reaction conditions and catalysts to enhance efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs has benefited from such innovations, particularly in the realms of transition metal catalysis and green chemistry.

Transition metals are powerful tools in organic synthesis due to their ability to facilitate bond formations that are otherwise difficult to achieve. chemscene.com Various transition metal-catalyzed reactions have been developed for the synthesis of amino alcohols and related structures.

Palladium catalysis is prominent in this area. For instance, Pd(II)-catalyzed allylic C-H amination provides a direct route to protected syn-1,2-amino alcohols from simple olefins. nih.gov More complex systems involving Pd/Cu co-catalysis enable the stereodivergent synthesis of benzylic alcohol derivatives, demonstrating precise control over the formation of multiple stereocenters. nih.gov Rhodium catalysts have also been employed in the dehydrogenative coupling of anilines and N-allylbenzimidazole to generate indole (B1671886) scaffolds, a transformation involving the cleavage of a stable C-N bond. acs.org

Copper catalysis offers a cost-effective and versatile alternative. Cu(OTf)₂ has been shown to catalyze the coupling of benzyl alcohols with thiols through C-O bond cleavage to form C-S bonds under mild conditions. semanticscholar.org This Lewis-acid-mediated Sₙ1-type reaction is tolerant of various functional groups and works for primary, secondary, and tertiary benzyl alcohols. semanticscholar.org Iron, an earth-abundant and low-cost metal, has been used to catalyze the oxidative cyclization of 2-amino styrenes with alcohols to produce polysubstituted quinolines. acs.org Scandium, a rare-earth metal, has been utilized in the form of a chiral scandium-bipyridine complex to catalyze the enantioselective aminolysis of meso-epoxides, yielding Boc-protected 1,2-amino alcohols in good yields and enantioselectivities. arkat-usa.org

These examples underscore the broad utility of transition metals in constructing the amino alcohol motif, offering diverse pathways that can be tailored to specific synthetic challenges.

Table 2: Examples of Transition Metal-Catalyzed Syntheses Relevant to Amino Alcohols

| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Pd(II)/Bis-sulfoxide | Allylic C-H Amination | Olefins, N-Tosyl Carbamates | syn-1,2-Amino Alcohols | nih.gov |

| Pd/Cu with Chiral Ligands | Asymmetric Benzylic Substitution | Benzylic dicarboxylates, Imino esters | Chiral Benzylic Alcohols | nih.gov |

| Cu(OTf)₂ | Thioetherification | Benzyl alcohols, Thiols | Benzyl thioethers | semanticscholar.org |

| Scandium-Bipyridine Complex | Enantioselective Aminolysis | meso-Epoxides, Benzophenone imine | Boc-protected 1,2-Amino Alcohols | arkat-usa.org |

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that avoid heavy metals and minimize waste. researchgate.net Several metal-free and environmentally benign approaches have been reported for the synthesis and modification of amino alcohols.

One notable metal-free method for synthesizing β-amino alcohols involves a two-step Smiles rearrangement under mild conditions. nih.gov This approach is particularly effective for producing N-arylated amino alcohols, which can be challenging to synthesize via traditional routes. nih.gov Furthermore, visible-light photoredox catalysis provides a green pathway for the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature, yielding various 1,2-amino alcohols. rsc.org

The protection and deprotection of the amine functionality are crucial steps in amino alcohol synthesis. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a recyclable solvent and catalyst enables the chemoselective N-Boc protection of amines. organic-chemistry.org This method avoids common side reactions like the formation of oxazolidinones from amino alcohols. organic-chemistry.org For deprotection, a simple and eco-friendly protocol involves heating the N-Boc protected amine in water, which avoids the need for any acid or base catalysts. semanticscholar.org

Metal-free radical reactions have also been developed. For example, the synthesis of 2-aminobenzothiazoles can be achieved from aryl isothiocyanates and formamides using n-Bu₄NI and TBHP, without the need for a metal catalyst. rsc.org A one-pot, transition-metal-free procedure can convert benzyl alcohols into N-Boc protected anilines through a process involving a Curtius rearrangement. researchgate.net These methodologies highlight a shift towards more sustainable synthetic practices in the production of valuable chemical intermediates.

Reactivity Profiles and Derivatization Strategies of 2 Boc Aminomethyl Benzyl Alcohol

Transformation of the Hydroxyl Moiety

The hydroxyl group of 2-(Boc-aminomethyl)benzyl alcohol can undergo various transformations, including oxidation, esterification, and etherification, providing avenues for further functionalization.

Selective Oxidation Reactions for Aldehyde or Carboxylic Acid Formation

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions.

Aldehyde Formation: The selective oxidation to 2-(Boc-aminomethyl)benzaldehyde is a crucial transformation. A variety of methods have been developed for the oxidation of benzyl (B1604629) alcohols to aldehydes. organic-chemistry.orggordon.eduresearchgate.netnih.gov For instance, copper(I) iodide/TEMPO catalyst systems with molecular oxygen as the oxidant have proven effective for the chemoselective oxidation of benzyl alcohols, including amino-substituted ones, to their corresponding aldehydes under mild, room temperature conditions. nih.gov This method is noted for its high yields and the avoidance of over-oxidation to the carboxylic acid. nih.gov Another approach involves the use of Eosin Y as a metal-free photocatalyst with visible light and O2, which also provides excellent yields and functional group tolerance. organic-chemistry.orgnih.gov

Carboxylic Acid Formation: Further oxidation of the benzyl alcohol or the intermediate aldehyde yields 2-(Boc-aminomethyl)benzoic acid. Common oxidizing agents for converting primary alcohols to carboxylic acids include potassium dichromate(VI) in sulfuric acid, which is heated under reflux to ensure complete oxidation. libretexts.orglibretexts.org Other reagents like chromium trioxide (CrO3) with periodic acid (H5IO6) in acetonitrile (B52724) can also facilitate this transformation effectively. organic-chemistry.org Additionally, metal-free oxidation methods using reagents like 1-hydroxycyclohexyl phenyl ketone have been developed for the chemoselective oxidation of primary alcohols to carboxylic acids, offering high yields and good functional group tolerance. organic-chemistry.org The choice of oxidant is critical to avoid unwanted side reactions and ensure high conversion to the desired carboxylic acid. libretexts.orglibretexts.orgorganic-chemistry.org

Table 1: Selective Oxidation Reactions of Benzyl Alcohols

| Product | Oxidizing System | Key Features | Reference |

|---|---|---|---|

| Aldehyde | Cu(I) iodide/TEMPO/O2 | Mild, room temperature conditions; high chemoselectivity. | nih.gov |

| Aldehyde | Eosin Y/Visible Light/O2 | Metal-free; excellent yields and broad functional group tolerance. | organic-chemistry.orgnih.gov |

| Carboxylic Acid | K2Cr2O7/H2SO4 (reflux) | Strong oxidant; ensures complete oxidation. | libretexts.orglibretexts.org |

| Carboxylic Acid | CrO3/H5IO6 | Effective for clean conversion to carboxylic acids. | organic-chemistry.org |

| Carboxylic Acid | 1-Hydroxycyclohexyl phenyl ketone | Metal-free; high yields and chemoselectivity. | organic-chemistry.org |

Esterification and Etherification for Further Functionalization

The hydroxyl group can be readily converted to esters and ethers, introducing a wide array of functional groups.

Esterification: Esterification of benzyl alcohols can be achieved through various methods, including the Mitsunobu reaction. researchgate.net This reaction, which utilizes a phosphine (B1218219) reagent and an azodicarboxylate, allows for the conversion of alcohols to esters under mild conditions. researchgate.net The reactivity in Mitsunobu esterification can be influenced by the electronic properties of both the benzyl alcohol and the carboxylic acid. researchgate.net Another approach involves the use of 2-benzyloxy-1-methylpyridinium triflate, which serves as a mild and effective reagent for the synthesis of benzyl esters, compatible with acid-labile protecting groups like Boc. nih.gov

Etherification: The synthesis of benzyl ethers can be accomplished through methods such as the Williamson ether synthesis or by using activating agents. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) can chemoselectively convert benzyl alcohols into their methyl or ethyl ethers. organic-chemistry.org Iron(III) chloride has also been shown to catalyze the symmetrical etherification of benzyl alcohols in green, recyclable solvents like propylene (B89431) carbonate. nih.gov For unsymmetrical ethers, an iron(II)-pyridine bis-thiazoline complex can be employed. nih.gov

Nucleophilic Substitutions and Rearrangements

While less common for primary benzyl alcohols under standard conditions, the hydroxyl group can be activated to participate in nucleophilic substitution reactions. Protonation of the alcohol under acidic conditions converts the poor leaving group (OH-) into a good leaving group (H2O), facilitating substitution by nucleophiles like halide ions. libretexts.org For primary alcohols, this typically proceeds via an SN2 mechanism. libretexts.org Mechanochemical methods using activators like TFFH and a non-toxic base have also been developed for the nucleophilic substitution of alcohols, including benzylic types, with various amines. chemrxiv.org

Reactions and Cleavage of the Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a range of conditions and its susceptibility to cleavage under specific acidic conditions.

Acid-Mediated Deprotection and Byproduct Mitigation

The most common method for the removal of the Boc group is treatment with a strong acid. total-synthesis.com

Mechanism and Reagents: The deprotection mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.com This cation can then deprotonate to form isobutene gas. total-synthesis.com A variety of acids can be employed, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). total-synthesis.comresearchgate.net The choice of acid and solvent system can be tailored to the specific substrate to ensure selective deprotection, especially in the presence of other acid-sensitive functional groups. researchgate.net For instance, p-TsOH in toluene (B28343) under microwave irradiation has been shown to rapidly deprotect Boc-amino acids. researchgate.net Aqueous phosphoric acid is presented as an environmentally benign option for the deprotection of tert-butyl carbamates. organic-chemistry.org

Byproduct Formation and Mitigation: A significant challenge in Boc deprotection is the potential for the reactive tert-butyl cation intermediate to alkylate nucleophilic sites on the substrate or product, leading to unwanted byproducts. acsgcipr.org Electron-rich aromatic rings, thiols, and other nucleophiles are particularly susceptible to this side reaction. acsgcipr.org To mitigate this, "scavengers" are often added to the reaction mixture. These scavengers, such as anisole, thioanisole, or triethylsilane, are more nucleophilic than the substrate and react with the tert-butyl cation, preventing its reaction with the desired product. organic-chemistry.org The formation of potentially genotoxic impurities from the reaction of the tert-butyl cation with certain counter-ions is also a concern that needs to be managed, especially in late-stage synthetic steps. acsgcipr.org

Table 2: Acid-Mediated Boc Deprotection

| Acid Reagent | Common Conditions | Key Considerations | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) as solvent | Highly effective but corrosive; requires scavenger for sensitive substrates. | total-synthesis.com |

| Hydrochloric Acid (HCl) | Dioxane or ethyl acetate (B1210297) as solvent | Common and cost-effective; potential for byproduct formation. | total-synthesis.com |

| p-Toluenesulfonic Acid (p-TsOH) | Toluene, microwave irradiation | Rapid deprotection; stable C-peptide benzyl esters and O-benzyl ethers. | researchgate.net |

| Aqueous Phosphoric Acid | - | Environmentally benign and selective. | organic-chemistry.org |

Orthogonal Deprotection Strategies

In complex syntheses involving multiple protected functional groups, the ability to selectively remove one protecting group while others remain intact is crucial. This is known as an orthogonal protection strategy. The Boc group's acid lability makes it orthogonal to several other common amine protecting groups. total-synthesis.comorganic-chemistry.org

Orthogonality with Base-Labile and Hydrogenolysis-Labile Groups:

Fmoc (9-fluorenylmethoxycarbonyl) group: The Fmoc group is labile to basic conditions (e.g., piperidine (B6355638) in DMF) and is stable to the acidic conditions used for Boc removal. This orthogonality is fundamental to solid-phase peptide synthesis (SPPS). total-synthesis.comorganic-chemistry.org

Cbz (carbobenzyloxy) group: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H2 over Pd/C) and is stable to the mild acidic conditions used for Boc deprotection. total-synthesis.com This allows for the selective deprotection of a Boc-amine in the presence of a Cbz-protected amine.

This orthogonality allows for intricate synthetic planning, where different amino groups within the same molecule can be unmasked at different stages of the synthesis to allow for selective modifications. nih.govsigmaaldrich.com For instance, a peptide backbone can be assembled using Fmoc chemistry, and then a Boc-protected side chain can be deprotected for further specific modification. sigmaaldrich.com

Subsequent Functionalization of the Free Amine (e.g., N-Alkylation, Acylation)

Upon deprotection of the Boc group, the resulting 2-(aminomethyl)benzyl alcohol presents a primary amine that is readily available for further modification. The most common derivatization strategies involve N-alkylation and N-acylation, which introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

N-Alkylation: The direct N-alkylation of the free amine can be achieved using various alkylating agents. For instance, reaction with alkyl halides or reductive amination with aldehydes and a suitable reducing agent are common methods. These reactions are fundamental in building more complex molecular architectures. The choice of alkylating agent allows for the introduction of simple alkyl chains, substituted benzyl groups, or other functionalized moieties. nih.gov For example, the N-alkylation of unprotected amino acids with alcohols, including benzyl alcohol, has been demonstrated, highlighting a sustainable approach to these derivatives. nih.gov

N-Acylation: The primary amine of 2-(aminomethyl)benzyl alcohol readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is crucial for introducing a diverse array of acyl groups, including those with additional functional handles for further synthetic transformations.

Table 1: Examples of N-Alkylation and N-Acylation of 2-(aminomethyl)benzyl alcohol derivatives

| Entry | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | 2-(aminomethyl)benzyl alcohol | Alkyl halide (e.g., R-X), Base | N-alkyl-2-(aminomethyl)benzyl alcohol | N-Alkylation |

| 2 | 2-(aminomethyl)benzyl alcohol | Aldehyde (R-CHO), Reducing agent (e.g., NaBH₄) | N-alkyl-2-(aminomethyl)benzyl alcohol | Reductive Amination |

| 3 | 2-(aminomethyl)benzyl alcohol | Acyl chloride (R-COCl), Base | N-acyl-2-(aminomethyl)benzyl alcohol | N-Acylation |

| 4 | 2-(aminomethyl)benzyl alcohol | Carboxylic acid (R-COOH), Coupling agent (e.g., DCC, EDC) | N-acyl-2-(aminomethyl)benzyl alcohol | N-Acylation |

Cyclization Reactions and Ring-Closure Strategies

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic and constrained ring systems through intramolecular cyclization reactions.

Formation of Nitrogen-Containing Heterocycles

The strategic placement of the aminomethyl and benzyl alcohol functionalities facilitates the construction of important nitrogen-containing heterocycles, such as tetrahydroisoquinolines and quinazolines. nih.govrsc.org

Tetrahydroisoquinolines: The synthesis of tetrahydroisoquinoline derivatives, a core structure in many biologically active compounds, can be achieved from precursors derived from 2-(aminomethyl)benzyl alcohol. beilstein-journals.orgnih.gov For example, a method for synthesizing new tetrahydroisoquinoline derivatives involves a Petasis reaction followed by a Pomeranz–Fritsch double cyclization. beilstein-journals.org Although this specific example doesn't start directly from this compound, the underlying principle of using a benzylamine (B48309) derivative for constructing the tetrahydroisoquinoline scaffold is relevant.

Quinazolines and Quinolines: 2-Aminobenzyl alcohol, the parent compound of the deprotected form of this compound, is a valuable precursor for synthesizing quinazolines and quinolines. rsc.orgresearchgate.netresearchgate.net One approach involves the palladium-catalyzed intramolecular amination of derivatives of 2-aminobenzyl alcohol to form o-aminobenzaldehydes, which can then be converted to quinazolines. rsc.org Another strategy utilizes a superbase-mediated indirect Friedländer reaction of o-aminobenzyl alcohol with ketones to produce functionalized quinolines. researchgate.net

Intramolecular Reactions Leading to Constrained Systems

Beyond the formation of simple heterocycles, derivatives of this compound can be employed in intramolecular reactions to generate more complex and constrained polycyclic systems. beilstein-journals.org These constrained systems are of significant interest in medicinal chemistry due to their conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.

One notable example is the synthesis of dihydromethanodibenzoazocines, which are strained, methylene-bridged tetrahydroisoquinolines. beilstein-journals.org The classical approach to these structures often involves an intramolecular Friedel–Crafts double cyclization or a Pomeranz–Fritsch-type double cyclization of N,N-dibenzylaminoacetaldehyde derivatives. beilstein-journals.org While not a direct cyclization of this compound itself, the strategies highlight how benzylamine moieties are central to forming such bridged systems.

Table 2: Examples of Cyclization Reactions

| Starting Material Derivative | Reaction Type | Product Heterocycle |

| N-Substituted 2-(aminomethyl)benzyl alcohol | Pomeranz–Fritsch type cyclization | Tetrahydroisoquinoline beilstein-journals.org |

| 2-Aminobenzyl alcohol derivative | Palladium-catalyzed intramolecular amination / condensation | Quinazoline rsc.org |

| 2-Aminobenzyl alcohol | Indirect Friedländer reaction | Quinoline researchgate.net |

| N,N-Dibenzylaminoacetaldehyde derivative | Intramolecular Friedel–Crafts double cyclization | Dihydromethanodibenzoazocine beilstein-journals.org |

Applications of 2 Boc Aminomethyl Benzyl Alcohol in Complex Molecule and Drug Synthesis

Role in Peptide Chemistry and Peptidomimetics

The dual functionality of 2-(Boc-aminomethyl)benzyl alcohol makes it a valuable tool in the synthesis of modified peptides and peptidomimetics, molecules that mimic the structure and function of natural peptides but often possess enhanced stability or activity.

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a peptide chain anchored to an insoluble resin support. lifetein.com The classical approach often employs the tert-butyloxycarbonyl (Boc) group for the temporary protection of the N-terminus of an amino acid. beilstein-journals.org This strategy, known as the Boc/Bzl (tert-butoxycarbonyl/benzyl) method, uses an acid-labile Boc group for the α-amino function and more stable benzyl-type protecting groups for amino acid side chains. seplite.com

In this context, this compound can be utilized in several ways:

As a Linker: The benzyl (B1604629) alcohol moiety can be attached to a solid support resin, such as a Merrifield resin, creating a stable linkage. seplite.comchempep.com The Boc-protected aminomethyl group is then available for subsequent coupling reactions after its deprotection.

As a Non-Canonical Building Block: It can be introduced into a growing peptide chain as a unique structural unit. The Boc group is removed using an acid like trifluoroacetic acid (TFA), which exposes the amine for coupling with the next amino acid in the sequence. seplite.compeptide.com The final peptide is typically cleaved from the resin using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF). springernature.comnih.gov

The use of Boc chemistry in SPPS, while sometimes superseded by the Fmoc strategy, remains crucial for the synthesis of long or complex peptides and for producing C-terminal thioesters needed for native chemical ligation. nih.goviris-biotech.de

Scaffold for Modified Peptides and Conformational Constraints

The inherent flexibility of linear peptides can be a drawback, negatively impacting their binding affinity to biological targets and their stability against degradation by proteases. nih.govnih.gov Introducing conformational constraints is a key strategy to overcome these limitations. nih.govslideshare.net

This compound is an ideal candidate for creating such constraints due to its rigid aromatic ring. When incorporated into a peptide backbone, it acts as a rigid scaffold, reducing the rotational freedom of the resulting molecule. rsc.org This pre-organization of the peptide's structure can lock it into a bioactive conformation, enhancing its interaction with a specific biological target. nih.gov The defined ortho-substitution pattern of the aminomethyl and hydroxymethyl groups provides a precise and predictable geometry, making it a valuable tool for designing structurally defined peptidomimetics. nih.govnih.gov

Contribution to Natural Product and Analog Synthesis

Many natural products and their synthetic analogs are built around heterocyclic scaffolds, which are crucial to their biological activity. researchgate.netresearchgate.net The un-protected form of the title compound, 2-aminobenzyl alcohol, is a well-established precursor for a wide range of N-heterocycles, including quinolines and quinazolines. researchgate.netsigmaaldrich.comresearchgate.net

The Boc-protected version, this compound, offers a significant advantage in multi-step syntheses. The Boc group provides robust protection of the amine, allowing chemists to perform reactions on the alcohol moiety or other parts of the molecule without unintended side reactions at the nitrogen atom. Subsequently, the Boc group can be cleanly removed under acidic conditions to reveal the amine for a planned cyclization or coupling step. This controlled, stepwise approach is fundamental to the total synthesis of complex natural products and the creation of novel analogs for biological screening. britannica.com

Precursor in Medicinal Chemistry for Bioactive Compounds

The search for new therapeutic agents is a driving force in medicinal chemistry. Building blocks that provide a reliable starting point for the synthesis of diverse and complex molecules are highly valued. sumitomo-chem.co.jpbeilstein-journals.org

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is recognized as a key synthetic intermediate for pharmaceuticals. google.com Its structure contains the essential elements for building more elaborate drug candidates. The Boc-protected amine allows for its use in nucleophilic substitution or coupling reactions, while the alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, providing multiple pathways for molecular elaboration. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidin-3-carboxamides, which have shown inhibitory activity against cathepsins, exemplifies the use of related N-Boc-N-benzyl building blocks in constructing complex heterocyclic systems with therapeutic potential. nih.gov

Development of Sodium Channel Regulators

Benzyl alcohol and its derivatives are known to possess diverse pharmacological activities, including the ability to block voltage-gated sodium channels. nih.govontosight.ai Studies have shown that benzyl alcohol itself can effectively block skeletal muscle sodium channels, an action that is more pronounced at depolarized membrane potentials. nih.gov This suggests that the benzyl alcohol motif is a valuable pharmacophore for designing new sodium channel regulators.

This compound serves as an advanced precursor for this purpose. Chemists can leverage the core benzyl alcohol structure, known for its interaction with the channel, and use the protected aminomethyl group as a synthetic handle. This handle allows for the attachment of various other chemical groups to modulate properties such as potency, selectivity, and pharmacokinetics, aiming to develop novel therapeutics for conditions involving abnormal nerve or muscle excitability. nih.govnih.gov

Interactive Data Tables

Table 1: Applications and Functional Role of this compound

| Application Area | Key Functional Group(s) Utilized | Role of the Compound |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Boc-protected amine, Benzyl alcohol | Acts as a linker to the solid support or as a non-canonical building block. The Boc group serves as a temporary N-terminal protectant. seplite.com |

| Peptidomimetics | Rigid aromatic ring | Provides a rigid scaffold to introduce conformational constraints, enhancing stability and binding affinity. nih.govrsc.org |

| Natural Product Synthesis | Boc-protected amine, Benzyl alcohol | Serves as a protected precursor to the 2-aminobenzyl alcohol core, enabling controlled synthesis of N-heterocycles like quinolines. researchgate.netsigmaaldrich.com |

| Medicinal Chemistry (APIs) | Boc-protected amine, Benzyl alcohol | Functions as a versatile building block for constructing complex pharmaceutical intermediates and APIs. google.comnih.gov |

| Sodium Channel Regulators | Benzyl alcohol core | Acts as a precursor containing the benzyl alcohol pharmacophore known to interact with sodium channels. nih.govnih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names/Abbreviations |

|---|---|

| This compound | tert-Butyl 2-(hydroxymethyl)benzylcarbamate |

| 2-Aminobenzyl alcohol | 2-(Hydroxymethyl)aniline |

| Trifluoroacetic acid | TFA |

| Hydrogen fluoride | HF |

| Quinolines | - |

| Quinazolines | - |

| Merrifield resin | Chloromethylpolystyrene resin |

Scaffold for Enzyme Inhibitors and Therapeutic Agents

The strategic placement of a protected primary amine and a hydroxyl group on the ortho positions of a phenyl ring makes this compound an attractive starting material for the synthesis of various biologically active molecules. This structural motif can be found in the core of several classes of enzyme inhibitors, where the benzylamine (B48309) and benzyl alcohol moieties serve as key pharmacophoric elements or as handles for further chemical elaboration.

One area of significant interest is in the development of kinase inhibitors . The 2-(aminomethyl)benzimidazole scaffold, which can be conceptually derived from this compound, is a recognized pharmacophore in a number of potent kinase inhibitors. nih.govchemrevlett.com These compounds often target receptor tyrosine kinases (RTKs), which are frequently overexpressed in various cancers. nih.govchemrevlett.com The synthesis of such benzimidazole-based inhibitors typically involves the condensation of an ortho-phenylenediamine derivative with an appropriate carboxylic acid or aldehyde. The 2-(aminomethyl) group can be readily obtained from the Boc-protected precursor, highlighting the utility of this compound in accessing these valuable therapeutic agents.

Another important class of therapeutic agents that feature a related structural core are HIV protease inhibitors . Research has shown that derivatives of 2-aminobenzylstatine can act as potent inhibitors of the HIV-1 proteinase. nih.gov Statine and its analogs are key components of many peptidomimetic protease inhibitors, and the incorporation of a 2-aminobenzyl group can enhance binding affinity and antiviral activity. The synthesis of these complex molecules can be envisaged to utilize this compound as a key fragment to introduce the substituted benzylamine portion of the inhibitor.

The table below summarizes examples of therapeutic agents that contain a structural motif related to 2-(aminomethyl)benzyl alcohol, demonstrating the importance of this scaffold in medicinal chemistry.

| Therapeutic Agent Class | Target Enzyme/Protein | Representative Structural Motif | Therapeutic Potential |

| Kinase Inhibitors | Receptor Tyrosine Kinases (RTKs) | 2-(Aminomethyl)benzimidazole | Anticancer nih.govchemrevlett.com |

| HIV Protease Inhibitors | HIV-1 Protease | 2-Aminobenzylstatine | Antiviral (HIV/AIDS) nih.gov |

Chiral Pool and Ligand Development

The development of chiral ligands is paramount for asymmetric catalysis, a field that enables the stereoselective synthesis of enantiomerically pure compounds, which is of utmost importance in the pharmaceutical industry. The ortho-disubstituted nature of this compound, possessing two distinct functional groups, makes it a promising candidate for the synthesis of novel chiral ligands. While direct applications of this specific molecule in published ligand synthesis are not abundant, its structural features align with established principles of chiral ligand design.

The presence of both a nitrogen and an oxygen donor atom allows for the potential creation of bidentate P,N-ligands , which have shown great success in a variety of asymmetric transformations. nih.gov The synthesis of such ligands often involves the reaction of a chiral amino alcohol with a phosphine (B1218219) source. The Boc-protected amine in this compound can be deprotected and subsequently reacted, while the alcohol moiety can be converted into a phosphine group or another coordinating entity. The chirality can be introduced either through the use of a chiral resolving agent or by starting from an enantiomerically pure precursor.

The development of chiral ligands often relies on a modular approach, where different chiral backbones and coordinating groups are combined to fine-tune the steric and electronic properties of the resulting catalyst. core.ac.uk The aromatic ring of this compound provides a rigid scaffold, and the amino and alcohol functionalities serve as versatile handles for the introduction of various phosphine groups or other coordinating moieties. This modularity is crucial for creating ligand libraries for high-throughput screening of catalytic activity and enantioselectivity. core.ac.uk

While specific examples of ligands derived directly from this compound are not extensively documented, the principles of chiral ligand design strongly suggest its potential as a valuable precursor. The following table presents examples of established chiral ligand types that share structural similarities with potential derivatives of this compound, illustrating the types of asymmetric reactions they catalyze.

| Ligand Type | Asymmetric Reaction | Metal | Reported Enantioselectivity (ee) |

| Chiral Aminophosphine Ligands | Rhodium-catalyzed hydroformylation | Rh | Up to 51% rsc.orgresearchgate.net |

| Chiral Bidentate N,N-Ligands (e.g., BOX, BiIM) | Palladium-catalyzed C-N bond formation | Pd | Promising enantioselectivity nih.gov |

| Chiral Amino Alcohol Ligands | Enantioselective addition of diethylzinc (B1219324) to aldehydes | Zn | Up to 95% rsc.org |

The versatility of the Boc-protected amine and the primary alcohol in this compound provides a platform for the synthesis of a diverse range of potential chiral ligands for asymmetric catalysis. Further research in this area could unlock new and efficient catalytic systems for the production of valuable chiral molecules.

Advanced Analytical and Computational Investigations

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for confirming the structure of 2-(Boc-aminomethyl)benzyl alcohol and probing its dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. While standard one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced techniques offer a more detailed picture.

2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning proton and carbon signals. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (typically over two to three bonds). These correlations are vital for confirming the connectivity within the this compound molecule, for instance, by showing the correlation between the benzylic protons and the aromatic ring carbons. scielo.br

DEPT C-13 NMR: Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful ¹³C NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.org A DEPT-135 experiment, for example, shows CH and CH₃ signals with positive phase, while CH₂ signals appear with negative phase. Quaternary carbons are not observed in DEPT spectra. libretexts.orgpressbooks.pub This information is crucial for confirming the presence and assignment of the methylene groups in the aminomethyl and benzyl (B1604629) alcohol moieties of the title compound. libretexts.orgpressbooks.pub

The combination of these advanced NMR techniques allows for a detailed conformational analysis, providing insights into the spatial arrangement of the Boc-protecting group relative to the benzyl ring and the rotational freedom around the various single bonds. scielo.brresearchgate.net

Table 1: Representative NMR Data for Methylene and Methine Groups

| Group | DEPT-90 | DEPT-135 |

| CH | Positive Signal | Positive Signal |

| CH₂ | No Signal | Negative Signal |

| CH₃ | No Signal | Positive Signal |

| Quaternary C | No Signal | No Signal |

This table illustrates the expected outcomes for different carbon types in DEPT-90 and DEPT-135 NMR experiments. libretexts.orgpressbooks.pub

Vibrational Spectroscopy (IR): Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. nist.gov For this compound, key vibrational bands include the O-H stretch of the alcohol group, the N-H stretch of the carbamate (B1207046), the C=O stretch of the Boc group, and various C-H and C-C stretching and bending modes of the aromatic ring. theaic.orgresearchgate.net The position and shape of the O-H and N-H stretching bands can provide valuable information about intra- and intermolecular hydrogen bonding. aps.org For instance, a broad O-H band often indicates the presence of hydrogen bonding.

Electronic Spectroscopy (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. scispace.com The spectrum of this compound is expected to show absorptions characteristic of the benzene (B151609) ring. The primary electronic transitions are typically π → π* transitions within the aromatic system. escholarship.org The position and intensity of these absorption bands can be influenced by the substituents on the benzene ring and the solvent environment. scispace.comescholarship.org

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. rsc.org This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula of this compound. HRMS is also invaluable for monitoring the progress of reactions involving this compound and for assessing the purity of the final product by detecting any potential impurities. rsc.org

Computational Chemistry for Predictive Modeling and Understanding Reactivity

Computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. theaic.org DFT calculations can be employed to optimize the geometry of this compound, predict its vibrational frequencies (to aid in the interpretation of IR spectra), and calculate various electronic properties. theaic.org Furthermore, DFT can be used to model reaction pathways, identify transition states, and calculate activation energies, thereby providing insights into the reactivity of the molecule.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. theaic.orgnih.gov It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. theaic.org For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the alcohol and carbamate groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the alcohol and N-H groups, highlighting their potential for hydrogen bonding. theaic.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis: Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). youtube.comyoutube.com An analysis of the HOMO and LUMO of this compound would reveal the distribution of these orbitals across the molecule, helping to predict how it will interact with other reagents. researchgate.net The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in the field of drug discovery and medicinal chemistry for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target receptor, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and evaluating the energetics of each pose using a scoring function. nih.gov

The inherent flexibility of both the ligand and the receptor presents a significant challenge in molecular docking. nih.gov For a molecule like this compound, the presence of multiple rotatable bonds—specifically around the benzyl C-C bond, the C-N bond of the aminomethyl group, and within the tert-butoxycarbonyl (Boc) group—necessitates the use of flexible ligand docking algorithms. These algorithms explore a wide range of possible ligand conformations during the docking process to identify the most favorable binding geometry. acs.org

Receptor flexibility is another critical factor, as the binding of a ligand can induce conformational changes in the receptor's active site, a phenomenon known as "induced fit". youtube.com Modern docking protocols often account for this by using an ensemble of different receptor conformations, which can be generated from experimental methods like X-ray crystallography or NMR, or through computational simulations. nih.gov This approach, sometimes referred to as 4D docking, allows for a more realistic representation of the dynamic nature of the ligand-receptor binding event. youtube.com

In a hypothetical docking study of this compound against a panel of protein kinases, which are common targets in cancer therapy, the interactions would likely be governed by a combination of hydrogen bonding and hydrophobic interactions. The hydroxyl group of the benzyl alcohol moiety can act as a hydrogen bond donor or acceptor, while the carbonyl oxygen of the Boc group can also participate in hydrogen bonding. The aromatic ring and the bulky tert-butyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

The results of such a docking study could be summarized in a data table, illustrating the predicted binding affinities and key interactions with different protein targets.

Table 1: Hypothetical Molecular Docking Results for this compound with Selected Protein Kinase Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Gly796 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.9 | Cys919, Asp1046, Phe1047 |

| B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) | 4YHT | -8.2 | Trp531, Cys532, Asp594 |

This table is for illustrative purposes only and does not represent actual experimental data.

Conformational Analysis through Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, understanding its conformational preferences is crucial as the bioactive conformation (the shape it adopts when binding to a receptor) may not be its lowest energy conformation in solution. Computational methods, particularly quantum mechanics and molecular mechanics, are powerful tools for investigating the potential energy surface of a molecule and identifying its stable conformers. researchgate.net

The conformational landscape of this compound is primarily defined by the torsion angles around the C(ipso)-C(α) bond of the benzyl group and the C(α)-N bond of the aminomethyl group, as well as the orientation of the Boc protecting group. researchgate.net For the benzyl alcohol moiety itself, studies on related structures have shown that the orientation of the -CH2OH group relative to the aromatic ring can adopt different conformations, often described as planar or gauche. colostate.educdnsciencepub.com The presence of an ortho-substituent, in this case, the Boc-aminomethyl group, can significantly influence these preferences through steric and electronic effects. rsc.org

The Boc group introduces further conformational complexity. The carbamate group can exist in both cis and trans conformations with respect to the (C=O)-N bond, and the bulky tert-butyl group has its own rotational degrees of freedom. Computational studies on N-Boc protected compounds have shown that both cis and trans conformers can be close in energy and may coexist in equilibrium.

A systematic conformational search using computational methods would involve rotating the key dihedral angles and calculating the energy of each resulting structure. The results of such an analysis can be presented as a potential energy surface or a table of low-energy conformers.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C(ipso)-C(α)-O-H) (°) | Dihedral Angle (C(ar)-C(ipso)-C(α)-N) (°) | Carbamate Conformation | Relative Energy (kcal/mol) |

| 1 | 60 | 90 | trans | 0.00 |

| 2 | 180 | 90 | trans | 0.75 |

| 3 | 60 | -90 | trans | 1.20 |

| 4 | 60 | 90 | cis | 2.50 |

This table is for illustrative purposes only and does not represent actual experimental data.

By understanding the stable conformations and the energy barriers between them, researchers can gain insights into the molecule's flexibility and how it might adapt its shape to fit into a receptor's binding site. This information is complementary to molecular docking studies and provides a more complete picture of the molecule's potential biological activity.

Future Directions and Translational Research

Exploration of New Synthetic Paradigms

While established methods for the synthesis of 2-(Boc-aminomethyl)benzyl alcohol and its derivatives exist, ongoing research is focused on developing more efficient, sustainable, and versatile synthetic strategies. The development of novel protocols for creating benzyl (B1604629) ethers and esters under neutral conditions highlights the continuous effort to refine synthetic methodologies. beilstein-journals.org One such method involves the in situ generation of an active benzyl transfer reagent from 2-benzyloxypyridine, offering a mild alternative to traditional approaches. beilstein-journals.org

Future synthetic explorations could focus on:

Catalytic Systems: Investigating novel metal-based or organocatalytic systems to improve yield, selectivity, and reduce reaction times. For instance, the use of iodine-catalyzed amination of 2-aminobenzyl alcohols presents a promising metal-free approach. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives can offer advantages in terms of safety, scalability, and process control, particularly for exothermic reactions like nitration. researchgate.netresearchgate.net

Alternative Starting Materials: Exploring more sustainable and readily available starting materials to reduce the environmental impact of the synthesis.

A Japanese patent describes a method for producing 2-aminobenzyl alcohol derivatives that avoids the use of lithium aluminum hydride, a reagent that requires careful handling in large-scale production, thus enhancing safety for industrial applications. google.com

Expansion into Broader Biological and Materials Science Applications

The derivatives of benzyl alcohol are known for a wide range of pharmacological activities, including anesthetic, analgesic, and anti-inflammatory effects. ontosight.ai The structural motifs present in this compound make it a promising scaffold for the development of new therapeutic agents.

Biological Applications:

Antimicrobial Agents: Benzyl alcohol derivatives have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. google.com This suggests the potential for developing novel disinfectants and preservatives for cosmetics, household products, and textiles. google.com

Medicinal Chemistry: The core structure can be functionalized to create libraries of compounds for screening against various biological targets. For instance, fluorinated benzyl alcohol derivatives are of interest due to their potential to modify the pharmacokinetic properties of drugs. ontosight.ai The synthesis of quinolines and quinazolines, important N-heterocyclic compounds in medicinal chemistry, can utilize 2-aminobenzyl alcohols as key reactants. researchgate.net

Materials Science Applications:

The inherent reactivity of the hydroxyl and protected amine groups allows for the incorporation of this compound into polymeric structures and functional materials. Future research could explore its use in:

Polymer Synthesis: As a monomer or cross-linking agent to create polymers with tailored properties.

Surface Modification: To functionalize surfaces and impart specific chemical or physical characteristics.

Process Intensification and Sustainable Manufacturing Considerations

The principles of process intensification aim to develop smaller, more efficient, and sustainable chemical processes. researchgate.net For the manufacturing of fine chemicals like this compound, this approach can lead to significant reductions in cost, waste, and energy consumption. niimbl.org

Key areas for process intensification include:

Microreactors: The use of microreactors can enhance mass transfer and heat exchange, leading to improved reaction control and safety, especially for hazardous reactions. researchgate.net

Continuous Processing: Transitioning from batch to continuous manufacturing can improve consistency, reduce footprint, and enable more efficient resource utilization. researchgate.net

Green Solvents and Catalysts: The adoption of environmentally benign solvents and recyclable catalysts can significantly improve the sustainability profile of the manufacturing process.

The development of decision-making tools and models that incorporate sustainability as a core design criterion will be crucial for the future of chemical manufacturing. niimbl.org

Interdisciplinary Research with Pharmaceutical Development

The journey of a chemical compound from a laboratory curiosity to a pharmaceutical product is a complex, interdisciplinary endeavor. For this compound and its derivatives, close collaboration between synthetic chemists, pharmacologists, and formulation scientists is essential.

Formulation Studies: Understanding the physical and chemical properties of new derivatives is critical for developing stable and effective pharmaceutical formulations. ontosight.ai For example, the interaction of benzyl alcohol with proteins is a key consideration in the formulation of multi-dose protein therapeutics, as it can induce aggregation. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling: In vitro and in vivo studies are necessary to evaluate the absorption, distribution, metabolism, excretion, and efficacy of new drug candidates derived from this scaffold. ontosight.ai

Translational Medicine: Bridging the gap between preclinical research and clinical application requires a coordinated effort to ensure that promising compounds are advanced through the development pipeline.

The continued exploration of this compound and its derivatives holds considerable promise for advancements in both fundamental chemical synthesis and applied sciences. The synergistic application of new synthetic methods, expanded application screening, sustainable manufacturing practices, and interdisciplinary collaboration will be key to unlocking the full translational potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for introducing the Boc protecting group to 2-(aminomethyl)benzyl alcohol, and what key analytical techniques validate successful protection?

- Methodology :

-

Step 1 : React 2-(aminomethyl)benzyl alcohol with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base (e.g., TEA or DMAP) at 0–25°C for 4–12 hours .

-

Step 2 : Purify via column chromatography (silica gel, hexane/EtOAc gradient).

-

Validation Techniques :

-

HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm mass accuracy .

-

¹H/¹³C NMR : Detect disappearance of the free amine proton (~δ 1.5–2.5 ppm) and appearance of Boc-related signals (e.g., tert-butyl group at δ 1.4 ppm) .

-

FT-IR : Verify the presence of Boc carbonyl stretch (~1680–1720 cm⁻¹) .

- Data Table :

| Step | Reagents/Conditions | Key Spectral Markers |

|---|---|---|

| Boc Protection | Boc₂O, TEA, THF, 25°C | ¹H NMR: δ 1.4 (s, 9H, Boc), δ 5.2 (s, -NH-) |

| Purification | Hexane/EtOAc (7:3) | TLC: Rf = 0.5 (UV-active spot) |

Q. How can researchers characterize the stability of 2-(Boc-aminomethyl)benzyl alcohol under common storage conditions?

- Methodology :

- Accelerated Degradation Studies : Expose the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (0%, 50%, 90%) for 1–4 weeks.

- Monitoring Tools :

- HPLC-PDA : Track decomposition products (e.g., free amine or benzyl alcohol derivatives) using a C18 column (MeCN/H₂O + 0.1% TFA) .

- LC-MS : Identify degradation intermediates (e.g., tert-butyl cleavage fragments) .

- Key Finding : Boc groups are stable at neutral pH but hydrolyze rapidly under acidic (pH <3) or basic (pH >10) conditions .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., oxidation or esterification) during Boc protection of 2-(aminomethyl)benzyl alcohol?

- Methodology :

- Controlled Atmosphere : Use inert gas (N₂/Ar) to prevent oxidation of the benzyl alcohol moiety to benzaldehyde .

- Additives : Include radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) in reaction mixtures .

- Temperature Modulation : Conduct reactions at 0°C to slow down esterification with residual solvents (e.g., EtOH or MeCN) .

- Data Contradiction Analysis :

- Conflict: Some studies report esterification even at low temperatures due to trace acidic impurities .

- Resolution: Pre-dry solvents over molecular sieves and use high-purity Boc₂O (>99%) .

Q. How can computational modeling optimize the regioselectivity of Boc deprotection in complex molecular architectures?

- Methodology :

- DFT Calculations : Model the energy barriers for Boc cleavage under acidic (e.g., TFA) vs. photolytic conditions .

- MD Simulations : Predict solvent effects (e.g., DCM vs. MeOH) on deprotection kinetics .

Q. What experimental approaches resolve contradictions in reported Boc stability under oxidative conditions?

- Methodology :

- Controlled Oxidation : Treat this compound with O₂/Au nanoparticles (5 nm) in alkaline H₂O at 60°C for 24 hours .

- Analytical Workflow :

- GC-MS : Quantify CO₂ release (Boc decomposition byproduct) .

- ¹H NMR : Monitor benzyl alcohol oxidation to benzoic acid (δ 8.0–8.3 ppm, aromatic protons) .

- Resolution of Contradictions :

- Conflict: Some studies report Boc stability in O₂-rich environments, while others note rapid degradation .

- Key Insight: Stability depends on catalyst surface geometry (e.g., Au nanoparticles vs. bulk Pt) and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.